N-(5-chloro-2-methyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methyl-3-nitrophenyl)acetamide”, also known as CMNA, is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It has gained significant interest in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound was synthesized through hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetamide group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 228.63 g/mol . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not available in the search results .Scientific Research Applications
Structural Analysis and Molecular Interactions
Conformation and Bonding Characteristics The conformation of N-H bonds in certain acetamide derivatives, including compounds structurally related to N-(5-chloro-2-methyl-3-nitrophenyl)acetamide, has been studied. In these compounds, the N-H bond orientation varies in relation to other substituent groups, affecting the overall molecular geometry and intermolecular interactions. For instance, 2-chloro-N-(3-methylphenyl)acetamide exhibits a unique conformation where the N-H bond is syn to the meta-methyl group, contrasting with other configurations found in similar molecules. This conformation influences the formation of dual intermolecular N-H⋯O hydrogen bonds, which play a role in the stabilization of the molecular structure (B. Gowda et al., 2007).
Solvatochromic Effects The interaction of N-(4-Methyl-2-nitrophenyl)acetamide molecules with protophilic solvents has been examined, revealing that a bifurcate H bond significantly influences the infrared spectrum and dipole moment of the molecule in solution. The formation of three-centered solvation H complexes and the specific “dioxane” effect are notable characteristics of these interactions, showcasing how solvent properties and temperature can affect the behavior of related acetamide compounds (I. G. Krivoruchka et al., 2004).
Chemical Synthesis and Characterization
Market Anomalies and Synthesis Challenges An investigation into the dye intermediate market revealed inconsistencies in the delivery of 2-chloro-5-methyl-1,4-phenylenediamine. A detailed analysis showed that the delivered material was not the intended dye intermediate but a distinct, previously undescribed molecule. This discovery highlights the complexities and potential mishaps in the chemical synthesis and delivery of closely related compounds. The correct identification of the delivered substance as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole underscores the importance of rigorous analytical techniques in chemical characterization (Pavel Drabina et al., 2009).
Biological Interactions and Applications
Anticancer Activity of Related Compounds Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, has demonstrated significant anticancer activity. The structural elucidation and biological evaluation of these compounds against human lung adenocarcinoma cells reveal the potential of structurally similar acetamides in therapeutic applications (A. Evren et al., 2019).
Polybenzimidazole Monomer Synthesis The synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide has been explored. These monomers hold significance in the development of high-performance polymers, showcasing the versatility of acetamide derivatives in material science applications (R. S. Begunov & A. Valyaeva, 2015).
Future Directions
While specific future directions for “N-(5-chloro-2-methyl-3-nitrophenyl)acetamide” were not found in the search results, related compounds have been studied for their potential therapeutic applications . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-8(11-6(2)13)3-7(10)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNXULRCOHMJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646192 |
Source
|
Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-52-8 |
Source
|
Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.